4-(2-Nitrovinyl)phenylboronic acid
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Overview
Description
4-(2-Nitrovinyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a nitroethenyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrovinyl)phenylboronic acid typically involves the reaction of 4-bromo-2-nitroethenylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrovinyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents like tetrahydrofuran.
Major Products Formed
Oxidation: 4-(2-Aminoethenyl)phenylboronic acid.
Reduction: 4-(2-Aminoethenyl)phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the coupling partner.
Scientific Research Applications
4-(2-Nitrovinyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Nitrovinyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The nitro group can also participate in various redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitroethenyl group, making it less reactive in certain cross-coupling reactions.
4-Nitrophenylboronic acid: Contains a nitro group directly attached to the phenyl ring, which can influence its reactivity differently.
Vinylboronic acid: Contains a vinyl group instead of a nitroethenyl group, affecting its reactivity and applications.
Uniqueness
4-(2-Nitrovinyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a nitroethenyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[4-(2-nitroethenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGTAODWQPCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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